molecular formula C24H22Br2N4O2 B12720183 1,1'-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) CAS No. 102584-15-6

1,1'-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide)

Cat. No.: B12720183
CAS No.: 102584-15-6
M. Wt: 558.3 g/mol
InChI Key: BIVOYPGDOXZYOE-UHFFFAOYSA-N
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Description

1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and biological research. The structure of this compound features a naphthalene core linked to two pyridinium moieties through imino and carbonyl groups, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) typically involves a multi-step process. One common method includes the reaction of 1,5-diaminonaphthalene with a suitable aldehyde to form the intermediate Schiff base. This intermediate is then reacted with pyridine and a brominating agent to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced pyridinium derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles such as chloride or iodide ions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, inhibiting their activity or altering their function. The compound’s structure allows it to bind to active sites or allosteric sites on target molecules, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) can be compared with other similar compounds, such as:

    1,1’-(1,4-Phenylenebis(methylene))bis(pyridinium bromide): This compound has a similar structure but features a phenylene core instead of a naphthalene core, leading to different chemical and biological properties.

    1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(quinolinium bromide): This compound replaces the pyridinium moieties with quinolinium, which can result in altered reactivity and biological activity.

The uniqueness of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) lies in its specific structural features and the resulting properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

102584-15-6

Molecular Formula

C24H22Br2N4O2

Molecular Weight

558.3 g/mol

IUPAC Name

2-pyridin-1-ium-1-yl-N-[5-[(2-pyridin-1-ium-1-ylacetyl)amino]naphthalen-1-yl]acetamide;dibromide

InChI

InChI=1S/C24H20N4O2.2BrH/c29-23(17-27-13-3-1-4-14-27)25-21-11-7-10-20-19(21)9-8-12-22(20)26-24(30)18-28-15-5-2-6-16-28;;/h1-16H,17-18H2;2*1H

InChI Key

BIVOYPGDOXZYOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C[N+]4=CC=CC=C4.[Br-].[Br-]

Origin of Product

United States

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